molecular formula C33H32N6O9 B072536 Trimethylolpropane tris((3-isocyanato-4-methylphenyl)carbamate) CAS No. 1431-54-5

Trimethylolpropane tris((3-isocyanato-4-methylphenyl)carbamate)

Cat. No. B072536
CAS RN: 1431-54-5
M. Wt: 656.6 g/mol
InChI Key: XHLFUMPVVXAFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylolpropane tris((3-isocyanato-4-methylphenyl)carbamate) is a chemical compound that belongs to the family of isocyanates. It is commonly known as TMPC or Desmodur N3300 and is widely used in various industrial applications. This compound is synthesized by the reaction of trimethylolpropane with 3-isocyanato-4-methylphenyl isocyanate. TMPC is a versatile compound that has several scientific research applications and is widely used in the field of chemistry, materials science, and biochemistry.

Scientific Research Applications

TMPC has several scientific research applications due to its unique properties. It is widely used in the field of polymer chemistry as a crosslinking agent. TMPC is also used as a curing agent for epoxy resins and polyurethanes. It is also used as a hardener for coatings and adhesives. TMPC is also used in the field of biochemistry as a crosslinking agent for proteins and peptides. It is also used in the synthesis of dendrimers and other macromolecules.

Mechanism Of Action

TMPC acts as a crosslinking agent by reacting with the functional groups present in the polymer matrix. The isocyanate groups in TMPC react with the hydroxyl groups present in the polymer matrix to form urethane linkages. This reaction leads to the formation of a three-dimensional network that provides the polymer with improved mechanical properties. In the case of proteins and peptides, TMPC reacts with the amino groups present in the protein to form stable crosslinks.
Biochemical and Physiological Effects:
TMPC has no known biochemical or physiological effects. However, it is important to handle TMPC with care as it is a potent sensitizer and can cause respiratory and skin sensitization.

Advantages And Limitations For Lab Experiments

TMPC has several advantages as a crosslinking agent. It is a highly reactive compound that forms stable crosslinks with polymers and proteins. It is also a versatile compound that can be used in various industrial applications. However, TMPC has several limitations as well. It is a potent sensitizer that can cause respiratory and skin sensitization. It is also a highly toxic compound that requires special handling and disposal procedures.

Future Directions

There are several future directions for the use of TMPC. One of the most promising areas is the use of TMPC in the field of biomaterials. TMPC can be used to synthesize biocompatible materials that can be used in various biomedical applications. TMPC can also be used in the synthesis of stimuli-responsive materials that can be used in drug delivery and tissue engineering. Another area of future research is the use of TMPC in the synthesis of functional materials that can be used in various electronic and optical applications.
Conclusion:
In conclusion, TMPC is a versatile compound that has several scientific research applications. It is widely used in the field of polymer chemistry, biochemistry, and materials science. TMPC acts as a crosslinking agent that forms stable crosslinks with polymers and proteins. It has several advantages as a crosslinking agent, but also has several limitations due to its toxicity and sensitization properties. There are several future directions for the use of TMPC in the field of biomaterials, functional materials, and stimuli-responsive materials.

Synthesis Methods

The synthesis of TMPC involves the reaction of trimethylolpropane with 3-isocyanato-4-methylphenyl isocyanate. The reaction is carried out at a temperature of 80-120°C under an inert atmosphere. The reaction yields TMPC as a white solid with a melting point of 110-115°C. The synthesis of TMPC is a well-established process and is widely used in the industry.

properties

CAS RN

1431-54-5

Product Name

Trimethylolpropane tris((3-isocyanato-4-methylphenyl)carbamate)

Molecular Formula

C33H32N6O9

Molecular Weight

656.6 g/mol

IUPAC Name

2,2-bis[(3-isocyanato-4-methylphenyl)carbamoyloxymethyl]butyl N-(3-isocyanato-4-methylphenyl)carbamate

InChI

InChI=1S/C33H32N6O9/c1-5-33(15-46-30(43)37-24-9-6-21(2)27(12-24)34-18-40,16-47-31(44)38-25-10-7-22(3)28(13-25)35-19-41)17-48-32(45)39-26-11-8-23(4)29(14-26)36-20-42/h6-14H,5,15-17H2,1-4H3,(H,37,43)(H,38,44)(H,39,45)

InChI Key

XHLFUMPVVXAFKO-UHFFFAOYSA-N

SMILES

CCC(COC(=O)NC1=CC(=C(C=C1)C)N=C=O)(COC(=O)NC2=CC(=C(C=C2)C)N=C=O)COC(=O)NC3=CC(=C(C=C3)C)N=C=O

Canonical SMILES

CCC(COC(=O)NC1=CC(=C(C=C1)C)N=C=O)(COC(=O)NC2=CC(=C(C=C2)C)N=C=O)COC(=O)NC3=CC(=C(C=C3)C)N=C=O

Other CAS RN

1431-54-5

Origin of Product

United States

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